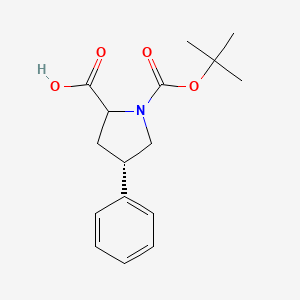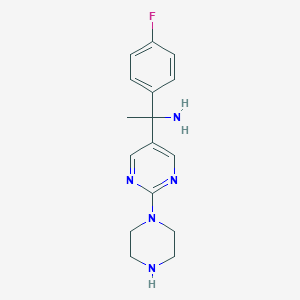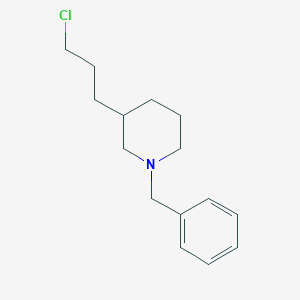
4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid is a complex organic compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that play a significant role in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 2,2-dimethylchroman-4-one followed by amination and carboxylation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted chromanones, hydroxy derivatives, and quinones, each with distinct chemical and biological properties .
Scientific Research Applications
4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Chromanone: A simpler analog with similar structural features but different biological activities.
6-Bromo-2,2-dimethylchroman-4-one: Lacks the amino and carboxylic acid groups, leading to different reactivity and applications.
2,2-Dimethylchroman-4-carboxylic acid: Similar backbone but without bromine and amino groups, affecting its chemical behavior.
Uniqueness
4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14BrNO3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
4-amino-6-bromo-2,2-dimethyl-3H-chromene-4-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO3/c1-11(2)6-12(14,10(15)16)8-5-7(13)3-4-9(8)17-11/h3-5H,6,14H2,1-2H3,(H,15,16) |
InChI Key |
ZGNMKGWYMZJRJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)Br)(C(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


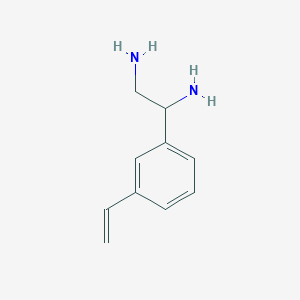
![4-(3-Bromobenzo[b]thien-2-yl)phenol](/img/structure/B13979634.png)
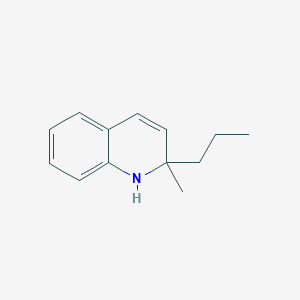
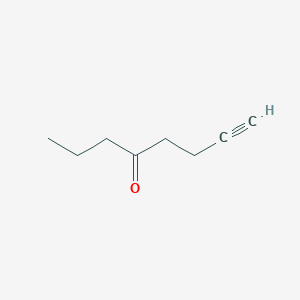
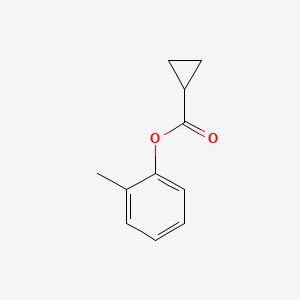
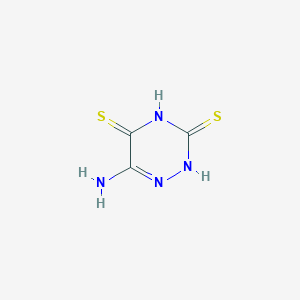
![3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13979660.png)
![1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole](/img/structure/B13979669.png)

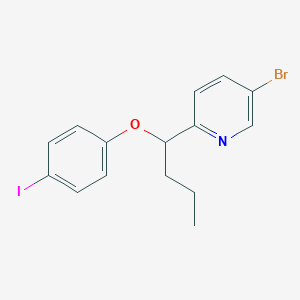
![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)
